Welcome to the BenchChem Online Store!
molecular formula C12H16OS B8560314 2-(Cyclopentylmethylthio)phenol

2-(Cyclopentylmethylthio)phenol

Cat. No. B8560314
M. Wt: 208.32 g/mol
InChI Key: UULMZEXMMFJQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08618162B2

Procedure details

This compound was prepared in 83% yield from 2-mercaptophenol and cyclopentylmethyl tosylate according to the procedure for 1p in Example VIII. Colorless oil; 1H NMR (CDCl3): δ 1.20-1.26 (m, 2H), 1.50-1.65 (m, 4H), 1.78-1.84 (m, 2H), 1.99 (s-7, J=7.45 Hz, 1H), 2.68 (J=7.40 Hz, 2H), 6.78 (s, 1H), 6.86 (dt, J=1.35 Hz, J=7.55 Hz, 1H), 7.24 (dt, J=1.65 Hz, J=7.85 Hz, 1H), 7.46 (dd, J=1.65, J=7.70 Hz, 1H); 13C NMR (CDCl3): δ 25.38, 32.32, 39.71, 43.33, 114.74, 119.64, 120.79, 130.94, 135.89, 156.90; HRMS (FAB): 208.09219 calcd for C12H16OS [M]+. found 208.09134 (−4.3 ppm, −0.9 mmu).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1p
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].S(C1C=CC(C)=CC=1)(O[CH2:13][CH:14]1[CH2:18][CH2:17][CH2:16][CH2:15]1)(=O)=O>>[CH:14]1([CH2:13][S:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[OH:8])[CH2:18][CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OCC1CCCC1)C1=CC=C(C)C=C1
Name
1p
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)CSC1=C(C=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.